molecular formula C9H22ClN5 B14327451 1-Heptylbiguanide hydrochloride CAS No. 101491-43-4

1-Heptylbiguanide hydrochloride

Cat. No.: B14327451
CAS No.: 101491-43-4
M. Wt: 235.76 g/mol
InChI Key: CRJALOTYDMDZLY-UHFFFAOYSA-N
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Description

1-Heptylbiguanide hydrochloride is a chemical compound belonging to the biguanide family. Biguanides are known for their diverse applications, particularly in the pharmaceutical and antimicrobial fields. This compound is characterized by the presence of a heptyl group attached to the biguanide moiety, which is further stabilized as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptylbiguanide hydrochloride can be synthesized through a multi-step process involving the reaction of heptylamine with cyanoguanidine under acidic conditions. The reaction typically proceeds as follows:

    Step 1: Heptylamine reacts with cyanoguanidine in the presence of hydrochloric acid to form 1-heptylbiguanide.

    Step 2: The resulting 1-heptylbiguanide is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Heptylbiguanide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the biguanide moiety to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the heptyl chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products:

    Oxidation: Formation of heptylimines or heptylnitriles.

    Reduction: Formation of heptylamines.

    Substitution: Introduction of halogenated heptyl derivatives.

Scientific Research Applications

1-Heptylbiguanide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for potential use in treating infections and as an antiseptic agent.

    Industry: Utilized in the formulation of disinfectants and preservatives.

Mechanism of Action

The mechanism of action of 1-heptylbiguanide hydrochloride involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This action is primarily due to the cationic nature of the biguanide moiety, which interacts with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

    Metformin: A well-known biguanide used as an antihyperglycemic agent.

    Chlorhexidine: Another biguanide used as an antiseptic and disinfectant.

    Phenylbiguanide: Used in research for its role as a 5-HT3 receptor agonist.

Uniqueness: 1-Heptylbiguanide hydrochloride is unique due to its heptyl group, which imparts specific hydrophobic properties, enhancing its interaction with lipid membranes. This makes it particularly effective as an antimicrobial agent compared to other biguanides.

Properties

CAS No.

101491-43-4

Molecular Formula

C9H22ClN5

Molecular Weight

235.76 g/mol

IUPAC Name

[(E)-N'-carbamimidoylcarbamimidoyl]-heptylazanium;chloride

InChI

InChI=1S/C9H21N5.ClH/c1-2-3-4-5-6-7-13-9(12)14-8(10)11;/h2-7H2,1H3,(H6,10,11,12,13,14);1H

InChI Key

CRJALOTYDMDZLY-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCC[NH2+]/C(=N/C(=N)N)/N.[Cl-]

Canonical SMILES

CCCCCCC[NH2+]C(=NC(=N)N)N.[Cl-]

Origin of Product

United States

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